molecular formula C10H12FN3O3 B12682739 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine CAS No. 405238-94-0

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine

Cat. No.: B12682739
CAS No.: 405238-94-0
M. Wt: 241.22 g/mol
InChI Key: FXTDBSIYZJHNDH-RCOVLWMOSA-N
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Description

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine is a synthetic nucleoside analog. This compound is of significant interest due to its potential antiviral properties, particularly against certain strains of viruses. Its unique structure, which includes a fluorine atom and a dideoxy configuration, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B.

    Industry: Used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine involves its incorporation into viral DNA, leading to chain termination. This prevents the virus from replicating and spreading. The compound targets viral polymerases and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)cytosine
  • 1-(2,3-Dideoxy-beta-D-glycero-pent-2-enofuranosyl)thymine

Uniqueness

1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine is unique due to its specific configuration and the presence of a fluorine atom. This contributes to its enhanced stability and biological activity compared to similar compounds .

Properties

CAS No.

405238-94-0

Molecular Formula

C10H12FN3O3

Molecular Weight

241.22 g/mol

IUPAC Name

4-amino-1-[(2S,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H12FN3O3/c1-5-3-14(10(16)13-8(5)12)9-7(11)2-6(4-15)17-9/h2-3,6,9,15H,4H2,1H3,(H2,12,13,16)/t6-,9-/m0/s1

InChI Key

FXTDBSIYZJHNDH-RCOVLWMOSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@H](O2)CO)F

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F

Origin of Product

United States

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